molecular formula C8H8FNO3 B13987285 Methyl 5-fluoro-3-methoxypicolinate

Methyl 5-fluoro-3-methoxypicolinate

Cat. No.: B13987285
M. Wt: 185.15 g/mol
InChI Key: JYTKXUXNWIWTCL-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, where the hydrogen atoms at the 5th and 3rd positions of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-methoxypicolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropicolinic acid.

    Esterification: The 5-fluoropicolinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-fluoropicolinate.

    Methoxylation: The methyl 5-fluoropicolinate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 3rd position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 5-fluoropicolinic acid are esterified in industrial reactors.

    Continuous Flow Methoxylation: The esterified product is then continuously fed into a reactor where methoxylation occurs under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-methoxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 5-amino-3-methoxypicolinate or 5-thio-3-methoxypicolinate.

    Oxidation: Formation of 5-fluoro-3-methoxypicolinic acid.

    Reduction: Formation of 5-fluoro-3-methoxypicolinyl alcohol.

Scientific Research Applications

Methyl 5-fluoro-3-methoxypicolinate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The methoxy group increases the compound’s lipophilicity, facilitating its passage through biological membranes. These properties make it an effective modulator of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 5-chloro-3-methoxypicolinate
  • Methyl 5-iodo-3-methoxypicolinate

Uniqueness

Methyl 5-fluoro-3-methoxypicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 5-fluoro-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3

InChI Key

JYTKXUXNWIWTCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)F)C(=O)OC

Origin of Product

United States

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